4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Description
4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C21H28ClNO3. It is known for its unique structure, which includes a morpholine ring, a benzyl group, and an ethoxy linkage.
Properties
IUPAC Name |
4-[2-[2-(2-benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-6-19(7-3-1)18-20-8-4-5-9-21(20)25-17-16-24-15-12-22-10-13-23-14-11-22;/h1-9H,10-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFIJPQJUCSUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol to form benzylphenol.
Ethoxylation: The benzylphenol is then reacted with ethylene oxide to introduce the ethoxy groups, forming 2-(2-benzylphenoxy)ethanol.
Morpholine Addition: The final step involves the reaction of 2-(2-benzylphenoxy)ethanol with morpholine under acidic conditions to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzyl group or the morpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the ethoxy linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various morpholine derivatives.
Scientific Research Applications
4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-[2-(2-Phenoxy)ethoxy]ethyl]morpholine;hydrochloride: Lacks the benzyl group, resulting in different chemical and biological properties.
4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]piperidine;hydrochloride: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and applications.
Uniqueness
4-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
